3-溴-3-氯-1,1,1-三氟丙烷

描述

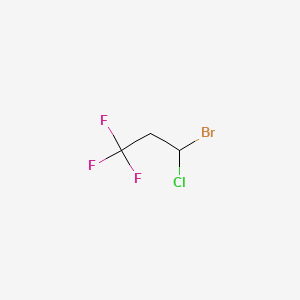

The compound of interest, 3-Bromo-3-chloro-1,1,1-trifluoropropane, is a halogenated alkane with bromine, chlorine, and fluorine substituents. It is structurally related to various other halogenated compounds that have been studied for their unique chemical and physical properties, as well as their potential applications in synthesis and industry .

Synthesis Analysis

The synthesis of halogenated compounds similar to 3-Bromo-3-chloro-1,1,1-trifluoropropane often involves the treatment of precursor molecules with halogenating agents. For example, carborane anions have been prepared by treating with halogens like ICl, Br2/triflic acid, and I2/triflic acid at elevated temperatures . Similarly, the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics has been promoted by sodium dithionite, leading to the synthesis of various dienes with a terminal CF3 group .

Molecular Structure Analysis

The molecular structure and conformational compositions of related halogenated alkanes have been determined using techniques such as gas-phase electron diffraction and molecular mechanics calculations. For instance, 1-bromo-3-chloropropane has been found to exist as a mixture of conformers, with the GG (gauche-gauche) conformer being the most stable . These studies provide insights into the steric and electronic effects of halogen substituents on the molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of halogenated alkanes includes photodissociation, where the bond dissociation of C-Br is a primary process, as observed in the photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol . Additionally, the positive ion chemistry of halothane, a closely related molecule, has been mapped, revealing various ion/molecule reactions and rearrangements upon electron ionization . These studies highlight the complex reaction pathways and the role of non-adiabatic curve crossing in bond dissociation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated alkanes are influenced by their molecular structure. NMR spectroscopy has been used to investigate compounds like 3-chloro-4-bromo-3,4,4-trifluorobutene-1, providing detailed information on chemical shifts and coupling constants, which are affected by temperature and solvent effects . The photodissociation study of halothane also provides data on the translational energy distributions and recoil anisotropy parameters of the dissociated atoms, which are indicative of the compound's photophysical behavior .

科学研究应用

多功能氟化构件

密切相关的化合物 3-溴-1,1,1-三氟丙酮是一种多功能氟化构件。它被用于合成各种三氟甲基杂环和脂肪族化合物,例如 1,1,1-三氟-1,2-环氧丙烷。这证明了其形成结构多样的氟化化合物的潜力 (Lui、Marhold 和 Rock,1998)。

氟化合物的合成

另一种相关的化学物质 1-溴-1-氯-2,2,2-三氟乙烷用于合成许多含氟和特别是含 CF3 基团的化合物。它是用于有机金属和自由基反应的重要构件,展示了其在氟化学中的用途 (Dmowski,2011)。

在核磁共振光谱中的应用

结构上有一些相似之处的化合物 3-氯-4-溴-3,4,4-三氟丁烯-1 已使用核磁共振光谱进行了研究。这项研究提供了对质子和氟的复杂相互作用的见解,这可能与理解类似化合物有关 (Hinton 和 Jaques,1974)。

分子缔合研究

对 2-溴-2-氯-1,1,1-三氟乙烷(氟烷)的研究提供了对分子间相互作用和氟取代作用的见解。这项研究可以为理解类似氟化化合物中的分子缔合提供信息 (Olejniczak、Katrusiak、Metrangolo 和 Resnati,2009)。

大气压离子化学

已经研究了 1-溴-1-氯-2,2,2-三氟乙烷在空气等离子体中的离子化学,揭示了各种离子的形成。此类研究可能与理解类似氟化化合物在不同大气条件下的行为有关 (Marotta、Bosa、Scorrano 和 Paradisi,2005)。

通过格氏反应合成氟化合物

已经开发出一种使用氟烷与酮的不寻常格氏反应,为合成氟化合物提供了新的途径。这展示了在创新合成路线中使用类似溴-氯-氟化合物的潜力 (Takagi 等人,1992)。

安全和危害

3-Bromo-3-chloro-1,1,1-trifluoropropane is poisonous by inhalation. It emits toxic fumes of chlorine and fluorine when heated to decomposition . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

作用机制

Target of Action

It’s known that halogenated hydrocarbons like this compound can interact with various biological molecules due to their reactivity .

Mode of Action

It’s known that halogenated hydrocarbons can participate in various chemical reactions due to the presence of reactive halogen atoms .

Biochemical Pathways

It’s known that halogenated hydrocarbons can potentially affect multiple biochemical pathways due to their reactivity .

Pharmacokinetics

It’s known that the compound is a highly reactive halogenated hydrocarbon, which suggests it could be rapidly metabolized and excreted .

Result of Action

It’s known that halogenated hydrocarbons can have various effects at the molecular and cellular level due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3-chloro-1,1,1-trifluoropropane. For example, the compound’s reactivity suggests that it could be sensitive to factors such as temperature, pH, and the presence of other reactive substances .

属性

IUPAC Name |

3-bromo-3-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHORFCCGNBAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593067 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-66-2 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)